The synthesis of dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate typically involves several steps:
The synthesis can be optimized by adjusting parameters such as temperature, solvent choice, and reaction time to improve yield and purity .
The molecular structure of dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate features:
The compound exhibits a dihedral angle between the pyridine and phenyl rings that influences its electronic properties and reactivity .
COC(=O)c1c(C)nc(C)c(C(=O)OC)c1c2ccccc2N=O
MUZLTKGYFZENFW-UHFFFAOYSA-N
Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate can participate in various chemical reactions:
These reactions are significant in modifying the compound for various applications in medicinal chemistry .
The mechanism of action of dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate is not fully elucidated but is believed to involve:
Research indicates that modifications in the nitrosophenyl group can alter potency and selectivity towards calcium channels .
These properties are crucial for its handling in laboratory settings and pharmaceutical applications .
Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate has several important applications:
The compound possesses the systematic name dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate, reflecting its core pyridine ring substituted at the 4-position by an ortho-nitrosophenyl moiety and ester-functionalized methyl groups at positions 3 and 5. Its molecular formula is C₁₇H₁₆N₂O₅, corresponding to a molecular weight of 328.32 g/mol [2] [5] [6]. The CAS Registry Number 50428-14-3 provides a unique identifier across chemical databases [5] [6] [8]. The structural backbone features a fully conjugated pyridine ring contrasting with the reduced dihydropyridine system in nifedipine. X-ray crystallography reveals a dihedral angle of 67.1° between the pyridine and nitrosophenyl rings, indicating significant steric hindrance and non-planarity [1] [9]. This conformation influences molecular packing and intermolecular interactions in the solid state.
Table 1: Systematic and Common Nomenclature
Nomenclature Type | Designation |
---|---|
IUPAC Name | Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate |
Pharmacopeial Name (USP) | Nifedipine Nitrosophenylpyridine Analog |
Pharmacopeial Name (BP) | Nifedipine Impurity B |
Common Synonym | Dimethyl 4-(2-nitrosophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate |
SMILES | COC(=O)c1c(C)nc(C)c(C(=O)OC)c1c2ccccc2N=O |
Table 2: Crystallographic Data [1] [9]
Parameter | Value |
---|---|
Crystal System | Triclinic |
Space Group | P1 |
a (Å) | 7.578 |
b (Å) | 8.141 |
c (Å) | 14.235 |
α (°) | 103.32 |
β (°) | 93.75 |
γ (°) | 105.39 |
V (ų) | 816.4 |
Z | 2 |
Density (g/cm³) | 1.401 |
The discovery of this compound is inextricably linked to the development and stabilization challenges of 1,4-dihydropyridine (DHP) calcium channel blockers. During the 1970-80s, as nifedipine gained prominence for treating angina and hypertension, researchers observed its propensity for photooxidation and metabolic degradation. This compound emerged as a primary dehydrogenation product upon exposure to oxidants or light [1] [9]. Medicinal chemistry studies subsequently revealed that aromatization of the DHP ring abolished calcium channel blocking activity, highlighting the critical role of the reduced pyridine ring for pharmacological efficacy [1]. Its identification in stability studies prompted rigorous analytical method development to monitor its formation in pharmaceutical formulations. By the 1990s, major pharmacopeias formally recognized it as a specified impurity (Nifedipine Impurity B in BP, Nitrosophenylpyridine Analog in USP), mandating strict control limits in drug products [4] [6] [8]. This historical trajectory underscores its significance in pharmaceutical quality assurance frameworks.
This compound serves as a benchmark degradation marker for nifedipine-containing pharmaceuticals. Its formation occurs through multiple pathways:
Analytical quantification confirms its ubiquity in aged formulations. Pharmacopeial standards strictly regulate its levels due to potential toxicological concerns, though its intrinsic pharmacological activity remains limited compared to the parent drug. The British Pharmacopoeia and United States Pharmacopeia designate it as a primary reference standard (catalog numbers BP 866 and USP-1463701, respectively) for chromatographic testing [4] [6] [8]. Detection typically employs reverse-phase HPLC with UV monitoring, leveraging its distinct retention time and absorption spectrum versus nifedipine.
Table 3: Pharmacopeial Specifications and Analytical Roles
Pharmacopeia | Designation | Catalog Number | Format/Packaging | Storage |
---|---|---|---|---|
British Pharmacopoeia | Nifedipine Impurity B | BP 866 | Neat, 25 mg | 2-8°C |
United States Pharmacopeia | Nifedipine Nitrosophenylpyridine Analog | 1463701 | Neat, 25 mg vial | Controlled room temperature |
The compound's regulatory significance stems from its dual status as both a degradation product and potential nitrosamine precursor. While not classified as a potent mutagen itself, its nitroso group raises theoretical concerns under specific biological conditions. Consequently, stringent monitoring during drug manufacturing and storage is enforced through pharmacopeial testing protocols. The synthesis follows a well-defined route starting from nifedipine, enabling the production of high-purity reference materials (>98%) essential for accurate quantification in impurity profiling [5] [10].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3